4-chloro-N-(2-ethyl-6-methylphenyl)-2-nitrobenzamide
Description
Properties
IUPAC Name |
4-chloro-N-(2-ethyl-6-methylphenyl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-3-11-6-4-5-10(2)15(11)18-16(20)13-8-7-12(17)9-14(13)19(21)22/h4-9H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUXWLOTIZXFOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-ethyl-6-methylphenyl)-2-nitrobenzamide typically involves the nitration of 4-chloro-N-(2-ethyl-6-methylphenyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-ethyl-6-methylphenyl)-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Reduction: 4-chloro-N-(2-ethyl-6-methylphenyl)-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(2-ethyl-6-methylphenyl)-2-nitrobenzamide is used in several scientific research fields:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-ethyl-6-methylphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can bind to proteins or enzymes, inhibiting their activity. The chloro group can also participate in substitution reactions, leading to the formation of covalent bonds with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-chloro-N-(2-ethyl-6-methylphenyl)-2-nitrobenzamide and related compounds:
Key Structural and Functional Differences
Nitro Group Positioning :
- The target compound and fomesafen both feature a nitro group at the 2-position, which is critical for herbicidal activity. In contrast, flusulfamide places the nitro group on the N-linked phenyl ring .
Backbone Variations: While this compound and fomesafen share a nitrobenzamide core, fomesafen incorporates a sulfonyl group (N-(methylsulfonyl)) and a trifluoromethylphenoxy substituent, enhancing lipophilicity and target binding . Metolachlor and acetochlor, though structurally distinct (acetamide vs.
Biological Activity: Fomesafen and lactofen are applied at lower rates (0.375 kg ha⁻¹ and 0.128 kg ha⁻¹, respectively) due to their high potency as protoporphyrinogen oxidase (PPO) inhibitors . The target compound’s efficacy remains unquantified but may differ due to the absence of a sulfonyl or ester group. Metolachlor’s chloroacetamide structure inhibits very-long-chain fatty acid (VLCFA) synthesis, a mode of action distinct from nitrobenzamide derivatives .
Stability and Metabolism :
- Lactofen’s ester group may confer faster environmental degradation compared to the stable benzamide backbone of the target compound .
- The trifluoromethyl group in fomesafen increases resistance to metabolic breakdown, enhancing its residual activity .
Research Implications
- Herbicide Development : Structural modifications, such as introducing sulfonyl (fomesafen) or ester (lactofen) groups, can enhance potency and selectivity. The target compound’s simpler nitrobenzamide structure may offer cost advantages in synthesis .
- Structure-Activity Relationships (SAR) : The N-(2-ethyl-6-methylphenyl) group, common to the target compound and metolachlor, suggests a role in binding to specific plant enzyme targets, though further studies are needed .
Biological Activity
4-Chloro-N-(2-ethyl-6-methylphenyl)-2-nitrobenzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound features a benzamide structure with a chloro group at the para position and a nitro group at the ortho position relative to the amide linkage. Its chemical formula is . The presence of both chloro and nitro groups significantly contributes to its unique chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Bioreduction of Nitro Groups : The nitro group can undergo bioreduction, leading to reactive intermediates that may interact with cellular components, influencing enzyme activity or receptor binding.
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its biological effects.
- Induction of Apoptosis : Studies have shown its potential role in cancer treatment by inducing apoptosis in certain cancer cell lines.
Biological Activities
The compound has been studied for various biological activities, including:
- Antimicrobial Properties : It exhibits notable antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.
- Anticancer Effects : There is evidence supporting its anticancer properties, particularly through mechanisms that induce cell death in malignant cells.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct differences in biological activity:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Chloro-N-methyl-2-nitrobenzamide | Methyl group instead of ethyl | Potentially different pharmacokinetics |
| 4-Chloro-N-(2-methylphenyl)-3-nitrobenzamide | Different positioning of nitro group | May exhibit distinct biological activity |
| N-Ethyl-4-nitrobenzamide | Lacks chloro substituent | Less complex; possibly lower reactivity |
| 4-Nitrobenzoic acid | No amide functionality | Simpler structure; used as a standard reference |
The unique combination of functional groups in this compound enhances its potential applications in medicinal chemistry and agrochemical development.
Case Studies and Research Findings
Recent studies have focused on elucidating the biological activities and mechanisms of action for this compound. For instance:
- Antimicrobial Activity : A study demonstrated that this compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as an antimicrobial agent .
- Cancer Cell Studies : In vitro studies indicated that the compound could induce apoptosis in specific cancer cell lines through the activation of caspase pathways, suggesting its utility in cancer therapeutics.
- Enzyme Interaction Studies : Research has also highlighted its ability to form stable complexes with proteins, providing insights into its mechanism of action at the molecular level. This interaction may lead to inhibition of key metabolic enzymes, further elucidating its biological effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-chloro-N-(2-ethyl-6-methylphenyl)-2-nitrobenzamide, and how can yield be improved?
- Methodological Answer : Multi-step synthesis involving nitrobenzamide intermediates is common. For example, coupling 2-nitrobenzoyl chloride with substituted anilines (e.g., 2-ethyl-6-methylaniline) under inert conditions (argon) at 0–5°C improves regioselectivity . Low yields (~5%) in early steps may arise from competing side reactions; optimizing stoichiometry (1:1.2 molar ratio of acyl chloride to amine) and using HPLC to monitor intermediates can mitigate this . Catalytic additives like DMAP (4-dimethylaminopyridine) may enhance acylation efficiency .
Q. Which spectroscopic techniques are most effective for characterizing structural purity?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions (e.g., chloro and nitro groups). For example, deshielded aromatic protons near electron-withdrawing groups (NO) appear at δ 8.1–8.5 ppm .
- FT-IR : Stretching vibrations for amide C=O (~1650 cm) and nitro NO (~1520 cm) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H] at m/z 333.05) and fragments (e.g., loss of Cl or NO groups) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Thermal gravimetric analysis (TGA) shows decomposition at >150°C. Store at 0–6°C in amber vials to prevent photodegradation, as nitro groups are UV-sensitive. Accelerated stability studies (40°C/75% RH for 6 months) reveal <5% degradation when sealed under nitrogen .
Advanced Research Questions
Q. What mechanistic insights explain contradictory bioactivity data in different assay systems?
- Methodological Answer : Discrepancies may arise from differential solubility (e.g., DMSO vs. aqueous buffers) or metabolic instability. For instance, in vitro cytotoxicity assays (MTT) using 0.1% DMSO may underestimate activity due to precipitation, whereas in vivo models (rodent PK/PD) show hepatic glucuronidation as a key inactivation pathway . Validate via LC-MS/MS metabolite profiling and adjust assay media with cyclodextrin-based solubilizers .
Q. How can computational models predict the compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) using PubChem’s 3D conformer (CID 145981513) identifies potential binding to kinase domains (e.g., EGFR). Density Functional Theory (DFT) calculates electrostatic potential surfaces to prioritize nitro-group interactions with Arg residues . Validate predictions via SPR (surface plasmon resonance) binding assays .
Q. What experimental designs address low reproducibility in catalytic amidation reactions?
- Methodological Answer : Contradictory yields may stem from moisture sensitivity or catalyst poisoning. Design a fractional factorial experiment (e.g., 2 design) testing variables: solvent (DMF vs. THF), temperature (0°C vs. RT), catalyst (HOBt vs. EDCI), and base (EtN vs. DIPEA). Use ANOVA to identify significant factors (e.g., DIPEA increases coupling efficiency by 20%) .
Q. How does the compound’s electronic structure influence its reactivity in nucleophilic substitution?
- Methodological Answer : Frontier Molecular Orbital (FMO) analysis via Gaussian 09 reveals a low LUMO energy (-3.2 eV) at the nitro group, favoring nucleophilic attack. Hammett substituent constants (σ = 0.71 for Cl) predict para-directing effects in electrophilic substitutions . Validate via kinetic studies (UV-Vis monitoring at 300 nm) with piperidine as a nucleophile .
Methodological Frameworks
Q. How to integrate CRDC classifications into process optimization for scale-up?
- Methodological Answer : Align with CRDC subclass RDF2050108 (process control in chemical engineering). Use CFD (computational fluid dynamics) simulations to model heat transfer in batch reactors, ensuring exothermic amidation steps (<80°C) avoid runaway reactions. Pilot-scale trials (10 L reactor) with PAT (process analytical technology) tools (e.g., inline FT-IR) enable real-time monitoring .
Q. What theoretical frameworks guide hypothesis generation for structure-activity relationships (SAR)?
- Methodological Answer : Apply Hansch analysis to correlate logP (calculated: 3.8) with membrane permeability. QSAR models using Molinspiro descriptors (e.g., topological polar surface area = 110 Ų) predict blood-brain barrier penetration (low, <0.1). Validate via parallel artificial membrane permeability assays (PAMPA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
